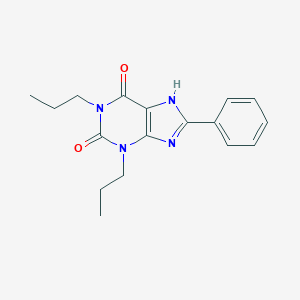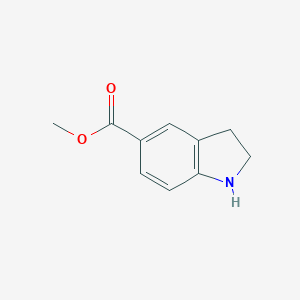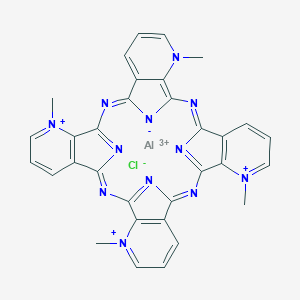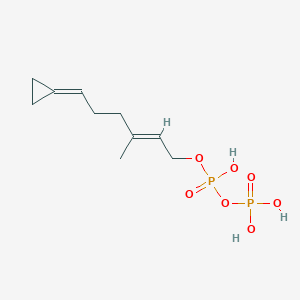
6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate, also known as CMHP, is a chemical compound that has been widely studied for its potential use as a biochemical tool. CMHP is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme that plays a critical role in the post-translational modification of proteins involved in signal transduction pathways.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate has been used as a biochemical tool to study the role of ICMT in signal transduction pathways. ICMT is responsible for the carboxyl methylation of isoprenylated proteins such as Ras, Rho, and Rap, which are involved in cell growth, differentiation, and survival. Inhibition of ICMT by this compound has been shown to reduce the methylation of these proteins and alter their subcellular localization, leading to changes in downstream signaling pathways.
Wirkmechanismus
6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate binds to the active site of ICMT and inhibits its enzymatic activity. The pyrophosphate group of this compound mimics the transition state of the carboxyl methylation reaction, allowing it to bind tightly to the enzyme and prevent the substrate from binding. The inhibition of ICMT by this compound leads to the accumulation of demethylated isoprenylated proteins, which can have downstream effects on signaling pathways.
Biochemical and Physiological Effects:
Inhibition of ICMT by this compound has been shown to have a variety of effects on cellular processes. This compound treatment has been shown to reduce cell proliferation, induce apoptosis, and alter cell morphology in cancer cell lines. This compound has also been shown to affect the migration and invasion of cancer cells. In addition, this compound treatment has been shown to alter the localization and activity of signaling proteins such as Ras and Rho.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate as a biochemical tool is its selectivity for ICMT. This compound has been shown to have minimal effects on other methyltransferases, making it a useful tool for studying the specific role of ICMT in cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate. One area of interest is the development of more potent and selective inhibitors of ICMT. Another area of interest is the use of this compound in animal models to study the effects of ICMT inhibition on cancer progression and other physiological processes. Additionally, the role of ICMT in other cellular processes beyond signal transduction pathways is an area of active research.
Synthesemethoden
6-Cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate can be synthesized by the reaction of cyclopropylideneacetic acid with 3-methyl-2-penten-1-ol, followed by phosphorylation with phosphorus oxychloride and pyrophosphorylation with pyrophosphoric acid. The yield of this compound can be improved by using a high boiling solvent such as N-methylpyrrolidone.
Eigenschaften
CAS-Nummer |
155330-43-1 |
|---|---|
Molekularformel |
C10H18O7P2 |
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
[(E)-6-cyclopropylidene-3-methylhex-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+ |
InChI-Schlüssel |
CBQMAJDOQMZKMG-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC=C1CC1 |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |
Kanonische SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |
Synonyme |
6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate 6-cyclopropylidene-3E-methyl-hex-2-en-1-yl pyrophosphate CPMH-OPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



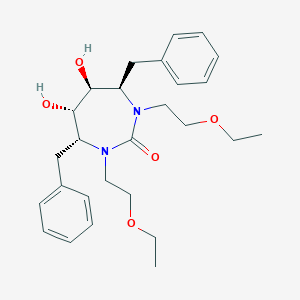
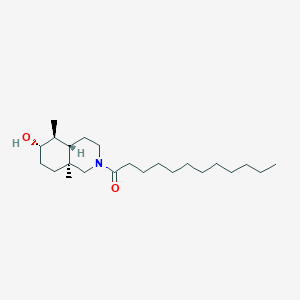
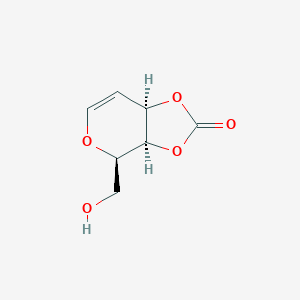
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)


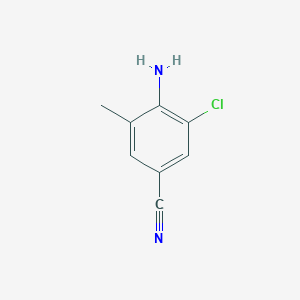
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
